molecular formula C12H15Cl B8432931 4-(5-Hexenyl)-1-chlorobenzene

4-(5-Hexenyl)-1-chlorobenzene

Cat. No. B8432931
M. Wt: 194.70 g/mol
InChI Key: IEVCPYZEUADOOM-UHFFFAOYSA-N
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Patent
US05210247

Procedure details

A solution containing 294 g (2 Mol) of 1,4-dichlorobenzene in 500 ml of anhydrous tetrahydrofuran was added dropwise at 80° C. under nitrogen over a period of 110 minutes to a stirred suspension of 48.6 g (2.0 Mol) of magnesium turnings. The mixture was subsequently heated at 80° to 84° C. for an additional 2 hours, then decanted off from the excess magnesium. The resultant solution of Grignard compound was added dropwise at 80° C. over a period of 30 minutes to a stirred solution containing 194 g (1.8 Mol) of 6-bromo-1-hexene (commercially available from Fluka GmbH, D-7910 Neu-Ulm) in 200 ml of tetrahydrofuran. The mixture was then stirred at 80° for an additional four hours and poured onto ice. The mixture was acidified using hydrochloric acid and extracted three times using a 1:1 mixture of diethyl ether/methyl tert-butyl ether, and the ether fractions were stirred with activated charcoal and dried over sodium sulfate. After the filtrate had been evaporated, the residue was fractionated under reduced pressure. About 156 g (corresponding to a yield of 40 percent of theory) of 4-(5-hexenyl)-1-chlorobenzene were obtained at a pressure of 13 hPa and at a temperature of 116° to 118° C. 4-(4-pentenyl)-1-chlorobenzene (b.p. 102° to 105° C. at 13 hPa), 4-(11-dodecenyl)-1-chlorobenzene (b.p. 147° to 150° at 0.2 hPa) and 4-(8-nonenyl)-1-chlorobenzene (b.p. 87° C. at 0.3 hPa) can also be prepared in the same manner.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
48.6 g
Type
reactant
Reaction Step Two
Quantity
194 g
Type
reactant
Reaction Step Three
Name
Neu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Mg].Br[CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16].OC(C1(O[C@@H]([C@@H]([C@@H](CO)O)O)[C@H](N)[C@@H](O)C1)O)=O.Cl>O1CCCC1>[CH2:16]([C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1)[CH2:15][CH2:14][CH2:13][CH:12]=[CH2:11]

Inputs

Step One
Name
Quantity
294 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
48.6 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
194 g
Type
reactant
Smiles
BrCCCCC=C
Name
Neu
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C1(O)C[C@H](O)[C@@H](N)[C@@H](O1)[C@H](O)[C@H](O)CO
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred at 80° for an additional four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently heated at 80° to 84° C. for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
decanted off from the excess magnesium
ADDITION
Type
ADDITION
Details
The resultant solution of Grignard compound was added dropwise at 80° C. over a period of 30 minutes to a stirred solution
Duration
30 min
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times
ADDITION
Type
ADDITION
Details
a 1:1 mixture of diethyl ether/methyl tert-butyl ether
STIRRING
Type
STIRRING
Details
the ether fractions were stirred with activated charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the filtrate had been evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCC=C)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.